Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Description
This compound belongs to a class of pyrrolidinecarboxylate derivatives characterized by a chiral pyrrolidine core substituted with a phenoxy group and a methyl ester. The specific substituents at the 2-nitro and 4-trifluoromethyl positions on the phenoxy ring distinguish it from analogs. These groups confer unique electronic and steric properties: the nitro group (electron-withdrawing) enhances reactivity, while the trifluoromethyl group (lipophilic and electron-withdrawing) improves metabolic stability.
Properties
IUPAC Name |
methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O5.ClH/c1-22-12(19)9-5-8(6-17-9)23-11-3-2-7(13(14,15)16)4-10(11)18(20)21;/h2-4,8-9,17H,5-6H2,1H3;1H/t8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBIBRRPDOVUGM-OZZZDHQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride, often referred to as a pyrrolidine derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a trifluoromethyl group and a nitrophenol moiety, contributing to its biological activity.
- Molecular Formula : C₁₃H₁₄ClF₃N₂O₅
- CAS Number : 1354486-89-7
- Molar Mass : 365.71 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in organic solvents; limited solubility in water
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes.
Enzyme Inhibition
-
Mechanism of Action :
- The compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown inhibition against glutathione reductase, an important enzyme in the antioxidant defense system. This inhibition can lead to increased oxidative stress within cells, which may have implications for cancer therapy and other oxidative stress-related diseases.
-
Case Studies :
- A study examining the effects of this compound on cancer cell lines reported significant reductions in cell viability when treated with varying concentrations of this compound. The IC50 values indicated potent activity against specific tumor types, suggesting its potential as a chemotherapeutic agent.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Significant reduction in cell viability |
| MCF-7 (Breast) | 15.0 | Induction of apoptosis observed |
| HeLa (Cervical) | 10.0 | Increased oxidative stress markers noted |
- Antioxidant Activity :
- In addition to its inhibitory effects, the compound has been shown to modulate antioxidant enzyme levels. Research indicates that treatment with this compound can alter the expression of genes related to oxidative stress response, enhancing the cellular defense mechanisms against reactive oxygen species (ROS).
Pharmacological Applications
This compound is being explored for its potential applications in:
- Cancer Therapy : Due to its ability to induce apoptosis and inhibit tumor growth.
- Neuroprotection : Investigations into its effects on neurodegenerative diseases are ongoing, particularly regarding its role in modulating oxidative stress.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. The compound has been classified as an irritant and requires handling under controlled conditions to mitigate exposure risks.
Scientific Research Applications
Pharmaceutical Research
Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride is primarily investigated for its potential use as a pharmaceutical intermediate. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates.
Case Study : In a study focusing on the synthesis of novel analgesics, this compound was utilized as a precursor for the development of more complex molecules aimed at targeting pain pathways effectively.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in the development of new materials and compounds.
Table 1: Chemical Transformations Using this compound
| Transformation Type | Reaction Conditions | Products |
|---|---|---|
| Reduction | LiAlH₄ in THF | Amine derivatives |
| Nucleophilic Substitution | NaOH, H₂O | Hydroxy derivatives |
| Coupling Reactions | Pd/C catalyst | Biologically active compounds |
Agricultural Chemistry
Research has indicated potential applications in agrochemicals due to its structural characteristics that may influence plant growth regulators or pest control agents.
Case Study : A study evaluated the efficacy of this compound in enhancing crop yields when applied as part of a formulation designed to improve nutrient uptake in plants.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (NO₂, CF₃): The target compound’s nitro and trifluoromethyl groups increase polarity and oxidative stability compared to halogenated analogs (e.g., 2-Br/4-Cl in ). This may enhance binding to hydrophobic targets while reducing metabolic degradation.
- Halogenated Derivatives (Br, Cl): Bromo and chloro analogs (e.g., ) exhibit lower molecular weights and varied steric bulk. Bromine’s larger atomic radius may improve halogen bonding in receptor interactions.
Preparation Methods
Synthesis of the Key Intermediate: 2-nitro-4-trifluoromethyl Methyl Benzoate
A crucial intermediate in the preparation of the target compound is 2-nitro-4-trifluoromethyl methyl benzoate , which can be synthesized via a two-step process involving hydrolysis and alcoholysis reactions.
Step 1: Hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile
- React 2-nitro-4-trifluoromethyl benzonitrile with an inorganic base (sodium hydroxide or potassium hydroxide) and water.
- Conditions:
- If sodium hydroxide is used, temperature is maintained at 45–55 °C.
- If potassium hydroxide is used, temperature is 55–65 °C.
- The molar ratio of inorganic base to benzonitrile ranges from 0.1 to 4:1.
- Water amount is 5–50 L per kg of benzonitrile.
- This step yields 2-nitro-4-trifluoromethyl benzamide.
Step 2: Alcoholysis to form methyl ester
- The benzamide is reacted with a sulfuric acid-methanol solution.
- Conditions:
- Sulfuric acid molar ratio to benzamide: 3–9:1.
- Sulfuric acid concentration: 15–40%.
- Reaction temperature: 60–80 °C.
- This step produces 2-nitro-4-trifluoromethyl methyl benzoate with high purity and yield.
| Parameter | Range/Value | Notes |
|---|---|---|
| Inorganic base | NaOH or KOH | Base for hydrolysis |
| Hydrolysis temperature | 45–65 °C | Depends on base used |
| Base to benzonitrile molar ratio | 0.1–4:1 | Hydrolysis step |
| Water amount | 5–50 L/kg benzonitrile | Hydrolysis solvent |
| Sulfuric acid to benzamide molar ratio | 3–9:1 | Alcoholysis step |
| Sulfuric acid concentration | 15–40% | In methanol solution |
| Alcoholysis temperature | 60–80 °C | Methanolysis reaction |
This method offers mild conditions, good yield, and avoids highly toxic reagents, making it industrially viable.
Preparation of 2-nitro-4-trifluoromethyl Benzonitrile Intermediate
Another key intermediate is 2-nitro-4-trifluoromethyl benzonitrile , which can be prepared by an improved method involving oxime formation and dehydration catalyzed by a nickel composite catalyst.
Step 1: Oxime formation
- 2-nitro-4-trifluoromethyl benzaldehyde reacts with hydroxylamine hydrochloride in the presence of an inorganic base (preferably sodium hydroxide).
- Reaction conditions:
- Temperature: 0–20 °C.
- Solvent: water, with a weight ratio of water to benzaldehyde 1–10:1 (preferably 3:1).
- Molar ratio of hydroxylamine hydrochloride to benzaldehyde: 1–5:1 (preferably 1:1).
- Molar ratio of inorganic base to benzaldehyde: 0.5–10:1 (preferably 2:1).
- After reaction, pH is adjusted to 6–8 using acid (e.g., sulfuric or hydrochloric acid), followed by extraction and drying to obtain the oxime.
Step 2: Dehydration to benzonitrile
- The oxime is dissolved in acetonitrile, mixed with acetic anhydride and a nickel composite catalyst (nickel acetate and Raney nickel).
- Conditions:
- Acetonitrile to oxime weight ratio: 0.5–10:1 (preferably 3:1).
- Acetic anhydride to oxime weight ratio: 0.3–5:1 (preferably 1:1).
- Catalyst composition: nickel acetate to Raney nickel weight ratio 0.5–2:1 (preferably 1:1).
- Catalyst to oxime weight ratio: 0.02–0.5:1 (preferably 0.2:1).
- Reaction temperature: 70–120 °C (preferably 80–90 °C under reflux).
- Reaction time: ~2 hours.
- Post-reaction, the mixture is filtered to recover the catalyst, and the filtrate is concentrated and purified to yield 2-nitro-4-trifluoromethyl benzonitrile.
| Parameter | Range/Value | Notes |
|---|---|---|
| Hydroxylamine hydrochloride to benzaldehyde molar ratio | 1–5:1 | Oxime formation |
| Inorganic base to benzaldehyde molar ratio | 0.5–10:1 | Preferably sodium hydroxide |
| Reaction temperature (oxime formation) | 0–20 °C | Mild conditions |
| Acetonitrile to oxime weight ratio | 0.5–10:1 | Dehydration step |
| Acetic anhydride to oxime weight ratio | 0.3–5:1 | Dehydration step |
| Catalyst composition (nickel acetate:Raney nickel) | 0.5–2:1 | Composite catalyst |
| Catalyst to oxime weight ratio | 0.02–0.5:1 | Dehydration catalyst loading |
| Reaction temperature (dehydration) | 70–120 °C | Reflux preferred |
| Reaction time (dehydration) | ~2 hours |
This method improves selectivity and yield while reducing toxic reagent use and production costs, suitable for scale-up.
Summary Table of Key Preparation Steps
| Step | Starting Material(s) | Reaction Conditions | Product | Notes |
|---|---|---|---|---|
| Hydrolysis of benzonitrile | 2-nitro-4-trifluoromethyl benzonitrile + NaOH/KOH + H2O | 45–65 °C, aqueous | 2-nitro-4-trifluoromethyl benzamide | Base type affects temperature |
| Alcoholysis | Benzamide + H2SO4/MeOH | 60–80 °C | 2-nitro-4-trifluoromethyl methyl benzoate | Acid concentration critical |
| Oxime formation | 2-nitro-4-trifluoromethyl benzaldehyde + NH2OH·HCl + NaOH | 0–20 °C, aqueous | 2-nitro-4-trifluoromethyl benzaldehyde oxime | pH adjustment post-reaction |
| Dehydration to benzonitrile | Oxime + Ac2O + Ni acetate/Raney Ni catalyst + MeCN | 80–90 °C, reflux, ~2 h | 2-nitro-4-trifluoromethyl benzonitrile | Catalyst recycling possible |
| Coupling to pyrrolidinecarboxylate | 2-nitro-4-trifluoromethyl phenol derivative + pyrrolidinecarboxylate ester | Specific etherification/nucleophilic substitution | Methyl (2S,4S)-4-[2-nitro-4-(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate hydrochloride | Stereochemistry control essential |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high enantiomeric purity?
- Methodology : Use chiral auxiliaries or asymmetric catalysis to control stereochemistry at the (2S,4S) positions. For example, employ Sharpless epoxidation or Evans oxazolidinone-mediated alkylation to ensure stereochemical fidelity. Purification via chiral HPLC (e.g., using polysaccharide-based columns) is essential, as evidenced by >98% purity standards in related pyrrolidine derivatives .
- Data Analysis : Monitor enantiomeric excess (ee) using polarimetry or chiral HPLC, comparing retention times to known standards.
Q. How can the nitro and trifluoromethyl groups influence the compound’s reactivity during synthesis?
- Methodology : The electron-withdrawing nitro group may deactivate the aromatic ring, requiring nucleophilic substitution under strongly basic conditions (e.g., K₂CO₃/DMF). The trifluoromethyl group’s hydrophobicity necessitates careful solvent selection (e.g., DCM/THF) to enhance solubility .
- Data Contradictions : If substitution yields vary, assess steric hindrance from the trifluoromethyl group via computational modeling (DFT) or kinetic studies.
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm stereochemistry and substituent positions (e.g., NOESY for spatial proximity of pyrrolidine protons).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ for C₁₅H₁₆F₃N₂O₅·HCl).
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring affect biological activity in target binding studies?
- Methodology : Compare (2S,4S) vs. (2R,4R) diastereomers in receptor-binding assays (e.g., SPR or radioligand displacement). Use molecular docking (AutoDock Vina) to model interactions with target proteins, focusing on hydrogen bonding and hydrophobic pockets .
- Data Contradictions : If activity discrepancies arise between enantiomers, evaluate purity via COA (Certificate of Analysis) or assess off-target effects using proteome-wide profiling.
Q. What strategies mitigate metabolic instability caused by the trifluoromethyl group in vivo?
- Methodology : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots. Introduce deuterium at vulnerable C-H bonds or formulate the compound as a prodrug (e.g., ester hydrolysis in vivo) .
- Data Analysis : Compare half-life (t½) in plasma between modified and parent compounds using LC-MS/MS.
Q. How can structural modifications optimize solubility without compromising target affinity?
- Methodology : Replace the methyl ester with a carboxylate (hydrolysis in situ) or introduce PEGylated side chains. Measure logP (shake-flask method) and correlate with solubility profiles. Use SPR or ITC to confirm retained binding affinity .
- Data Contradictions : If solubility enhancements reduce activity, perform SAR (Structure-Activity Relationship) studies to balance hydrophilicity and binding.
Data Conflict Resolution
Q. How should researchers address discrepancies in reported synthetic yields for similar pyrrolidine derivatives?
- Methodology : Replicate procedures under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Cross-validate with independent labs .
- Case Study : If yields drop when scaling from mg to g, assess mixing efficiency or thermal gradients via reaction calorimetry.
Q. What are the implications of batch-to-batch variability in chiral purity for pharmacological studies?
- Methodology : Implement strict QC protocols (e.g., COA with HPLC traces for each batch). Use orthogonal techniques (e.g., CD spectroscopy) to verify consistency. If biological assays show variability, correlate with ee% to establish thresholds .
Safety and Handling
Q. What safety protocols are recommended for handling the nitro and trifluoromethyl functionalities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
